Methyl 2,6-dichloronicotinate
CAS No.: 65515-28-8
Cat. No.: VC3735621
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65515-28-8 |
|---|---|
| Molecular Formula | C7H5Cl2NO2 |
| Molecular Weight | 206.02 g/mol |
| IUPAC Name | methyl 2,6-dichloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 |
| Standard InChI Key | IFVVGOJYWCHRCT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Cl |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Methyl 2,6-dichloronicotinate is a pyridine derivative characterized by two chlorine atoms at positions 2 and 6 of the pyridine ring, with a methyl ester group at position 3. Its systematic IUPAC name is methyl 2,6-dichloropyridine-3-carboxylate . The compound has a well-defined structure that contributes to its chemical reactivity and application potential.
Physical and Chemical Identifiers
The following table summarizes the key chemical identifiers and physical properties of methyl 2,6-dichloronicotinate:
| Property | Value |
|---|---|
| Molecular Formula | C7H5Cl2NO2 |
| Average Mass | 206.022 g/mol |
| Monoisotopic Mass | 204.969734 g/mol |
| CAS Registry Number | 65515-28-8 |
| MDL Number | MFCD07369794 |
| InChI Key | IFVVGOJYWCHRCT-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)C1=C(N=C(C=C1)Cl)Cl |
| PubChem CID | 11106516 |
Table 1: Chemical identifiers and physical properties of methyl 2,6-dichloronicotinate
Spectroscopic Properties
Methyl 2,6-dichloronicotinate exhibits distinctive spectroscopic properties that aid in its identification and characterization. The predicted collision cross-section data for various adducts of methyl 2,6-dichloronicotinate, which are valuable for mass spectrometry analyses, are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 205.97701 | 135.4 |
| [M+Na]+ | 227.95895 | 150.3 |
| [M+NH4]+ | 223.00355 | 143.9 |
| [M+K]+ | 243.93289 | 143.6 |
| [M-H]- | 203.96245 | 136.5 |
| [M+Na-2H]- | 225.94440 | 142.6 |
| [M]+ | 204.96918 | 138.4 |
| [M]- | 204.97028 | 138.4 |
Table 2: Predicted collision cross-section data for methyl 2,6-dichloronicotinate adducts
Synthesis Methods
Several approaches have been documented for the synthesis of methyl 2,6-dichloronicotinate, demonstrating its accessibility for research and industrial applications.
Documented Synthetic Applications
In scientific literature, methyl 2,6-dichloronicotinate has been used as a starting material for further synthetic transformations. For instance, it has been used in the synthesis of N-alkyl-N-(4-methoxyphenyl) compounds with promising anticancer properties, as evidenced by a study where 206 mg of methyl 2,6-dichloronicotinate was reacted with N-methyl-4-methoxyaniline at 160°C for 30 minutes to produce compound 6a with a yield of 60% .
Applications in Research and Industry
Methyl 2,6-dichloronicotinate serves as a versatile building block with applications spanning multiple scientific and industrial domains.
Pharmaceutical Research
In pharmaceutical development, methyl 2,6-dichloronicotinate has proven valuable for creating compounds with therapeutic potential:
-
It serves as a precursor in the synthesis of compounds with anti-inflammatory and analgesic properties, offering possibilities for pain management solutions .
-
The compound has been utilized in the development of derivatives with significant anticancer activity. In particular, compound 6a, synthesized from methyl 2,6-dichloronicotinate, exhibited remarkable cytotoxicity against human tumor cell lines with GI₅₀ values of 0.20–0.26 μM, demonstrating ten-fold greater potency than related compounds .
Agrochemical Applications
The structural features of methyl 2,6-dichloronicotinate make it suitable for applications in agricultural chemistry:
-
It functions as an important intermediate in the synthesis of insecticides and herbicides
-
These agrochemical products help improve crop yields and provide protection against agricultural pests
Material Science Applications
In material science, methyl 2,6-dichloronicotinate contributes to the development of advanced materials with enhanced properties:
-
The compound is explored for its utility in creating specialized polymers and coatings
-
Materials developed using methyl 2,6-dichloronicotinate as a component potentially exhibit improved durability and resistance to environmental factors
Biochemical Research
The distinctive chemical structure of methyl 2,6-dichloronicotinate makes it useful for investigating biological systems:
-
It serves as a tool for studying enzyme interactions and metabolic pathways
-
Research utilizing this compound contributes to a deeper understanding of various biological processes
Analytical Chemistry
In analytical chemistry, methyl 2,6-dichloronicotinate fulfills important reference functions:
-
It serves as a standard reference material in analytical methods
-
This application helps researchers calibrate instruments and validate testing procedures to ensure accurate results in chemical analyses
Biological Activity and Structure-Activity Relationships
The biological activity of methyl 2,6-dichloronicotinate and its derivatives merits particular attention due to potential therapeutic applications.
Anticancer Properties
Derivatives of methyl 2,6-dichloronicotinate have demonstrated significant anticancer activity:
-
Compound 6a, synthesized from methyl 2,6-dichloronicotinate and N-methyl-4-methoxyaniline, exhibited exceptional cytotoxicity against human tumor cell lines with GI₅₀ values in the range of 0.20–0.26 μM
-
This activity represents a ten-fold improvement in potency compared to related compounds such as 3a and 5a–c, which had GI₅₀ values ranging from 1.55 to 9.63 μM
Structure-Activity Relationships
Studies involving methyl 2,6-dichloronicotinate derivatives have provided insights into structure-activity relationships:
-
Substitution patterns on the pyridine ring significantly influence biological activity
-
The methoxycarbonyl group (as found in methyl 2,6-dichloronicotinate) appears to confer greater anticancer activity compared to nitro-substituted analogues
-
The positioning of substituents on connecting aryl rings also affects bioactivity, with para-substituted methoxy groups showing preferential activity compared to other substituents
Future Research Directions
The versatility of methyl 2,6-dichloronicotinate suggests several promising avenues for future research:
Medicinal Chemistry
The demonstrated anticancer activity of methyl 2,6-dichloronicotinate derivatives warrants further investigation:
-
Development of more potent and selective anticancer agents based on the methyl 2,6-dichloronicotinate scaffold
-
Exploration of structure-activity relationships to optimize therapeutic efficacy
-
Investigation of potential applications in treating other medical conditions, particularly inflammatory disorders
Sustainable Chemistry
Opportunities exist for developing more environmentally friendly synthesis methods:
-
Exploration of greener synthetic routes with reduced solvent usage and milder conditions
-
Development of catalytic methods to improve efficiency and reduce waste
-
Investigation of biocatalytic approaches for selective functionalization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume